molecular formula C20H18N4O4S B2588447 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 955659-71-9

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No. B2588447
CAS RN: 955659-71-9
M. Wt: 410.45
InChI Key: VNHRPRVCHXOAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.45. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Several studies have focused on the synthesis of novel compounds with promising antibacterial and antimicrobial activities. For instance, compounds derived from the thiazole nucleus have been designed and synthesized, demonstrating significant antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines (Palkar et al., 2017). Another study presented the synthesis of thiazolidine-2,4-dione derivatives, showing weak to moderate antibacterial and antifungal activities against different bacterial and fungal strains (Abd Alhameed et al., 2019).

Anti-inflammatory and Analgesic Agents

Research on benzodifuranyl derivatives has identified compounds with significant anti-inflammatory and analgesic activities, highlighting the potential of such chemical structures in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antitumor Activity

The antitumor evaluation of dibenzo[1,4]dioxin-1-carboxamides revealed that these compounds are active against certain types of leukemia and lung carcinoma, suggesting a potential mechanism of action different from classical DNA-intercalating agents (Lee et al., 1992). This highlights the importance of structural modifications in enhancing the antitumor efficacy of such compounds.

Antiviral Activity

The synthesis and evaluation of thiazole C-nucleosides have shown potential antiviral activity against herpes virus and parainfluenza virus, alongside inhibitory effects on purine nucleotide biosynthesis, indicating their relevance in antiviral therapy (Srivastava et al., 1977).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-12-2-4-13(5-3-12)22-19(26)24-20-23-15(11-29-20)18(25)21-14-6-7-16-17(10-14)28-9-8-27-16/h2-7,10-11H,8-9H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHRPRVCHXOAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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